molecular formula C7H12O3 B8011766 Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate

Cat. No.: B8011766
M. Wt: 144.17 g/mol
InChI Key: ACAJLTFGJVOYJQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a methyl ester derivative of cyclopropanecarboxylic acid, featuring a hydroxyethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxyethyl group can be introduced via a subsequent reaction with ethylene oxide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes utilize high-purity cyclopropanecarboxylic acid and methanol, along with efficient catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 1-(2-hydroxyethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(9)7(2-3-7)4-5-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAJLTFGJVOYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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